molecular formula C11H17Cl2FN2O B8219876 3-Fluoro-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride

3-Fluoro-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride

Cat. No.: B8219876
M. Wt: 283.17 g/mol
InChI Key: FVZXQBFHHYIMGZ-UHFFFAOYSA-N
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Description

3-Fluoro-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride is a fluorinated pyridine derivative that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. The compound consists of a pyridine ring substituted with a fluorine atom at the 3-position and a piperidin-4-ylmethoxy group at the 4-position, forming a dihydrochloride salt. This structure imparts distinct physicochemical properties, making it valuable in medicinal chemistry, pharmacology, and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride typically involves multiple steps, starting with the preparation of the fluorinated pyridine core. One common method involves the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at elevated temperatures (450-500°C) to yield fluoropyridines . The piperidin-4-ylmethoxy group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by the piperidin-4-ylmethoxy moiety under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to ensure high purity and consistent quality of the final product. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the pyridine ring can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and functional groups.

    Cyclization: Formation of cyclic structures through intramolecular reactions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical choices.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the pyridine ring.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride stands out due to its specific substitution pattern, which imparts unique physicochemical properties and biological activities. The combination of the fluorine atom and the piperidin-4-ylmethoxy group enhances its potential as a versatile building block in drug discovery and other research fields .

Properties

IUPAC Name

3-fluoro-4-(piperidin-4-ylmethoxy)pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O.2ClH/c12-10-7-14-6-3-11(10)15-8-9-1-4-13-5-2-9;;/h3,6-7,9,13H,1-2,4-5,8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZXQBFHHYIMGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=C(C=NC=C2)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2FN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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